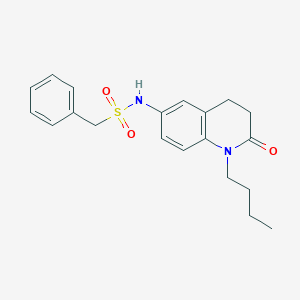![molecular formula C12H15F2NO B2740203 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol CAS No. 414877-37-5](/img/structure/B2740203.png)
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenylmethyl group and a hydroxyl group at the third position
Métodos De Preparación
The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol can be compared with other similar compounds, such as:
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine: This compound has an amine group instead of a hydroxyl group, which affects its chemical reactivity and biological activity.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound contains a benzoxazole ring and is used for its antibacterial properties.
1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine: Similar to the title compound but with an amine group, it is used in different synthetic applications.
The unique combination of the difluorophenyl group and the piperidin-3-ol structure makes this compound a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQLIVFCYSBCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
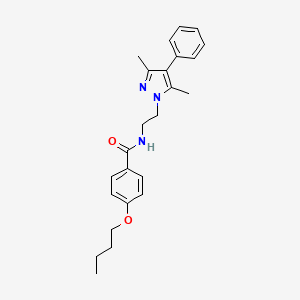

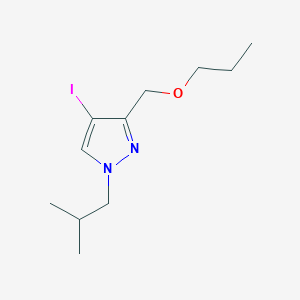
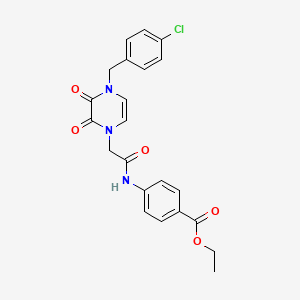
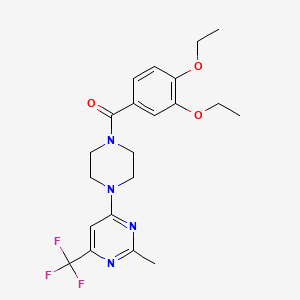
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
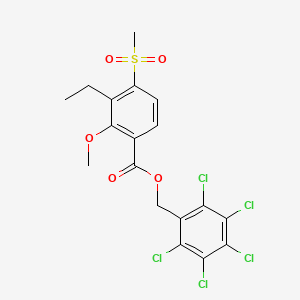
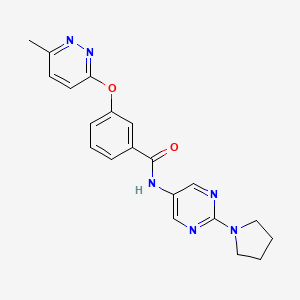
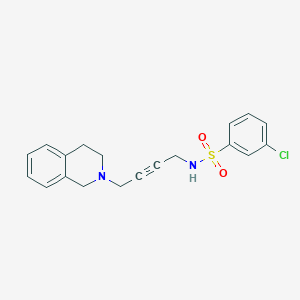
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
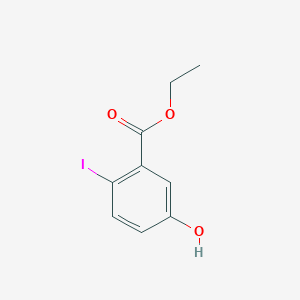
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2740135.png)

